molecular formula C5H7BrN2O B2905109 4-bromo-3-methoxy-1-methyl-1H-pyrazole CAS No. 1350323-85-1

4-bromo-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B2905109
CAS No.: 1350323-85-1
M. Wt: 191.028
InChI Key: GSGDRYZMVCJXPM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Academic Chemical Research

Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, largely due to their diverse and significant biological activities. nih.govglobalresearchonline.net They are considered "privileged scaffolds" in medicinal chemistry, meaning the pyrazole core structure is frequently found in biologically active compounds and approved drugs. nih.gov The versatility of the pyrazole ring allows for the synthesis of a vast array of derivatives with a wide spectrum of pharmacological properties. globalresearchonline.netingentaconnect.com

The significance of pyrazole derivatives in academic research stems from several key areas:

Medicinal Chemistry: Pyrazole-containing molecules have demonstrated a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidiabetic properties. mdpi.commdpi.comnih.gov This has led to the development of numerous FDA-approved drugs that feature the pyrazole core. mdpi.com

Organic Synthesis: Pyrazoles are valuable building blocks in organic synthesis. nih.gov Their electron-rich nature and multiple reaction sites (three carbon and two nitrogen atoms) allow for various chemical transformations, serving as precursors for more complex heterocyclic systems. nih.gov

Materials Science: Certain pyrazole derivatives exhibit interesting photophysical properties, leading to applications as luminescent and fluorescent agents, organic light-emitting diodes (OLEDs), and semiconductors. nih.gov

Agrochemicals: The biological activity of pyrazoles extends to agriculture, where they have been developed as insecticides and herbicides. globalresearchonline.net

The general synthetic accessibility of the pyrazole ring, often achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, further enhances its appeal in research. nih.govmdpi.com The ability to readily modify the substituents at various positions on the ring allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its function for a specific application. mdpi.com

Overview of Substituted Pyrazoles in Organic Synthesis and Medicinal Chemistry Foundations

Substituted pyrazoles are fundamental components in the fields of organic synthesis and medicinal chemistry. The specific nature and position of substituents on the pyrazole ring dictate the molecule's reactivity, physical properties, and biological interactions. nih.gov

In Organic Synthesis:

The reactivity of the pyrazole ring is a key factor in its utility. It is an electron-rich aromatic system, with positions C3 and C5 being electrophilic and C4 being nucleophilic. nih.gov This allows for a range of synthetic transformations:

Electrophilic Substitution: The C4 position is prone to electrophilic attack, allowing for reactions like halogenation and nitration. globalresearchonline.net

Functionalization via Halogenation: As seen in 4-bromo-3-methoxy-1-methyl-1H-pyrazole, a halogen at the C4 position is a crucial functional group. Bromo-substituted pyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build more complex molecular architectures. mdpi.comresearchgate.net

N-Substitution: The nitrogen atoms can be alkylated or arylated, which influences the compound's solubility, stability, and biological activity. orientjchem.org

In Medicinal Chemistry:

The pyrazole scaffold is a bioisostere for other aromatic rings and can participate in various non-covalent interactions with biological targets like proteins and enzymes. The substituents play a critical role in defining the molecule's pharmacophore.

Drug NameTherapeutic AreaRole of Pyrazole Core and Substituents
Celecoxib Anti-inflammatory (COX-2 inhibitor)The substituted pyrazole ring is central to its selective binding to the COX-2 enzyme. nih.gov
Sildenafil Erectile Dysfunction (PDE5 inhibitor)The pyrazole moiety is part of a fused ring system that mimics the natural substrate of the PDE5 enzyme. acs.org
Crizotinib Anticancer (ALK inhibitor)An aminopyrazole derivative where the pyrazole ring acts as a scaffold to correctly orient substituents for binding to the ATP-binding pocket of the anaplastic lymphoma kinase (ALK). mdpi.com
Ruxolitinib Anticancer (JAK inhibitor)A pyrazole-containing compound that inhibits Janus kinases, with the pyrazole core being essential for its activity. acs.org

The compound this compound, with its specific substitution pattern, represents a building block that can be utilized in both synthetic and medicinal chemistry research. The methoxy (B1213986) group can influence hydrogen bonding interactions, while the N-methyl group can affect metabolic stability and binding orientation. The bromo group, as mentioned, provides a key point for diversification, allowing chemists to explore a wide chemical space in the search for new compounds with desired properties. mdpi.com

Properties

IUPAC Name

4-bromo-3-methoxy-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDRYZMVCJXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methoxy 1 Methyl 1h Pyrazole and Analogs

Electrophilic and Nucleophilic Aromatic Substitution Patterns in Bromopyrazoles

The pyrazole (B372694) ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the interplay of the two nitrogen atoms and the substituents on the ring. In the case of bromopyrazoles, the bromine atom can be either a site for further functionalization or a directing group for substitution on the pyrazole core.

Electrophilic aromatic substitution on the pyrazole ring is generally directed to the C4 position, as it is the most electron-rich. However, with the C4 position occupied by a bromine atom in 4-bromo-3-methoxy-1-methyl-1H-pyrazole, electrophilic attack is less favorable. If forced under harsh conditions, substitution would likely occur at the C5 position, influenced by the directing effects of the N1-methyl and C3-methoxy groups.

Nucleophilic aromatic substitution (SNAr) on bromopyrazoles is also a viable pathway for functionalization, particularly when the pyrazole ring is activated by electron-withdrawing groups. In this compound, the methoxy (B1213986) group is electron-donating, which would typically disfavor SNAr. However, the inherent electron-deficient character of the pyrazole ring can still allow for nucleophilic displacement of the bromide under suitable conditions, for instance, with strong nucleophiles or through transition metal catalysis. The regioselectivity is fixed at the C4 position, the site of the bromine leaving group.

The regioselectivity of reactions involving pyrazoles can be highly dependent on the substituents present. For instance, in the reaction of 5-bromo enones with pyrazoles, a 1,4-conjugated addition was observed instead of the expected nucleophilic substitution of the bromine, also furnishing the 1,3-regioisomer of the pyrazole. rsc.org Conversely, the reaction of pyrazoles with 5-bromo enaminones resulted in N-alkylated pyrazoles with high regioselectivity through nucleophilic substitution of the bromine. rsc.org

Directed Metalation Reactions of 4-bromopyrazole Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govacs.org This strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position.

In the context of 4-bromopyrazole systems, a directing group on the nitrogen atom can facilitate lithiation at the C5 position. For example, a phenylsulfonyl group on the N1 position of 4-bromopyrazole has been shown to direct lithiation to the C5 position using phenyl-lithium. rsc.org The resulting 5-lithiated species can then be quenched with various electrophiles to introduce a range of functional groups. rsc.org

While a methyl group, as in this compound, is not a classical DMG, the cumulative electron-withdrawing effect of the bromine and the pyrazole nitrogens can increase the acidity of the C5 proton, potentially allowing for lithiation with a strong base like n-butyllithium or t-butyllithium. Subsequent quenching with an electrophile would introduce a substituent at the C5 position.

A study on the lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole with n-BuLi, followed by quenching with methanol (B129727), demonstrates a similar principle on a different heterocyclic system. researchgate.net

Table 1: Examples of Directed Lithiation and Quenching of Bromopyrazole Analogs

Starting MaterialBaseElectrophileProductReference
4-bromo-1-phenylsulfonylpyrazolePhLiDMF4-bromo-1-phenylsulfonylpyrazole-5-carbaldehyde rsc.org
4-bromo-1-phenylsulfonylpyrazolePhLiCO₂4-bromo-1-phenylsulfonylpyrazole-5-carboxylic acid rsc.org
4-bromo-1-phenylsulfonylpyrazolePhLiI₂4-bromo-5-iodo-1-phenylsulfonylpyrazole rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C4 position of this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base, is a widely used transformation. nih.govrsc.org this compound is a suitable substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 position.

While specific examples for this compound are not extensively documented in the cited literature, the closely related analog, 4-bromo-3,5-dinitro-1H-pyrazole, has been successfully employed in Suzuki-Miyaura cross-coupling reactions with a range of boronic acids using the XPhos Pd G2 precatalyst. rsc.org This suggests that the target compound would behave similarly. The reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has also been reported, highlighting the general applicability of this reaction to brominated pyrazole systems. rsc.org

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyrazole Analogs

Bromopyrazole SubstrateBoronic Acid/EsterCatalyst SystemProductYieldReference
4-bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 / K₃PO₄4-phenyl-3,5-dinitro-1H-pyrazole95% rsc.org
4-bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 / K₃PO₄4-(4-methoxyphenyl)-3,5-dinitro-1H-pyrazole98% rsc.org
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 / XPhos / Cs₂CO₃3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85% rsc.org

Beyond the Suzuki-Miyaura reaction, this compound and its analogs can participate in a variety of other palladium and copper-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are all potential transformations for this substrate. For instance, palladium-catalyzed cross-coupling of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) has been reported to give the corresponding propenal derivative in good yield. researchgate.net

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. Copper-catalyzed N-arylation of pyrazoles with aryl halides is a well-established method. nih.gov Furthermore, copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been described. nih.gov While direct examples with this compound are not provided in the search results, the general reactivity of bromopyrazoles in these transformations suggests its potential as a viable substrate.

Reactivity of the Methoxy Group in Substituted Pyrazoles

The C3 and C5 positions of the pyrazole ring are generally considered electrophilic due to the influence of the adjacent nitrogen atoms. This electronic characteristic makes the C3 carbon, to which the methoxy group is attached, a potential site for nucleophilic attack. However, the reactivity is often dominated by reactions at the methoxy group itself, particularly O-demethylation, which converts the methoxy ether back to a hydroxyl group, forming a pyrazolone (B3327878) derivative.

O-Demethylation Reactions

The cleavage of the methyl group from the oxygen atom is a common transformation for aryl methyl ethers and is applicable to methoxy-substituted pyrazoles. This reaction is typically achieved under acidic or Lewis acidic conditions. The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions on the pyrazole core or other substituents.

With Pyridine (B92270) Hydrochloride:

One of the notable reagents for the demethylation of 3-methoxypyrazoles is pyridine hydrochloride. Heating a substituted 3-methoxypyrazole with pyridine hydrochloride can effectively cleave the O–Me bond. This method is particularly useful as the methoxy group is often employed as a protecting group for the hydroxyl functionality in pyrazol-3-ols during synthesis. The reaction proceeds by the protonation of the ether oxygen by the acidic pyridinium (B92312) ion, followed by nucleophilic attack of the chloride ion on the methyl group in an SN2 fashion.

With Boron Tribromide (BBr₃):

Boron tribromide is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers, and it can be applied to methoxy-substituted pyrazoles. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the methoxy oxygen. This coordination weakens the O-methyl bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which is delivered from BBr₄⁻ formed in the reaction mixture. BBr₃ is known for its high reactivity, allowing for demethylation to occur at or below room temperature. However, its reactivity also necessitates careful control of the reaction conditions to prevent side reactions, especially with sensitive functional groups. The reaction typically requires an aqueous workup to hydrolyze the resulting borate (B1201080) ester and liberate the hydroxyl group.

The table below summarizes the common reagents and general conditions for the O-demethylation of methoxy-substituted pyrazoles and related aryl methyl ethers.

ReagentGeneral Reaction ConditionsMechanism SynopsisApplicability Notes
Pyridine Hydrochloride (Py·HCl)Heating the substrate with molten Py·HCl (typically 180-220 °C).Protonation of the ether oxygen followed by SN2 attack of Cl⁻ on the methyl group.Effective for robust molecules that can withstand high temperatures. The methoxy group is often used as a protecting group that can be removed under these conditions.
Boron Tribromide (BBr₃)Reaction in an inert solvent (e.g., CH₂Cl₂) at low temperatures (e.g., -78 °C to room temperature), followed by aqueous workup.Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group.Highly efficient and often used when milder conditions are required. Sensitive to moisture and can affect other Lewis acid-sensitive functional groups.
Hydrobromic Acid (HBr)Refluxing in concentrated aqueous or acetic acid solutions of HBr.Protonation of the ether oxygen followed by SN2 attack of Br⁻ on the methyl group.A classic and strong acidic method; may not be suitable for acid-sensitive substrates.

Nucleophilic Substitution

The direct displacement of the methoxy group by a nucleophile is another potential reaction pathway, although less commonly reported for 3-methoxypyrazoles compared to O-demethylation. For such a reaction to occur, the methoxy group would need to be a suitable leaving group, which is generally not the case unless it is protonated or activated by a Lewis acid.

In principle, strong nucleophiles such as amines could displace the methoxy group, particularly if the pyrazole ring is activated by electron-withdrawing groups. The reaction of amines with alkyl halides is a classic example of nucleophilic substitution. However, the direct reaction of an amine with a neutral methoxypyrazole is expected to be slow. The use of a large excess of the amine at high temperatures might facilitate the reaction, but this can often lead to a mixture of products due to the potential for multiple alkylations of the amine if the displaced methyl group is trapped and reacts further. For synthetic purposes, converting the hydroxyl group of a pyrazolone to a better leaving group (e.g., a tosylate or triflate) is a more common strategy to achieve nucleophilic substitution at the C3 position.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Methoxy 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, NMR provides definitive evidence for the arrangement of its atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy identifies the hydrogen atoms within a molecule, providing information about their chemical environment and proximity to other atoms. The ¹H NMR spectrum of this compound has been reported, confirming its structural integrity.

A United States patent provides the following ¹H NMR spectral data, recorded in deuterated methanol (B129727) (CD₃OD) at 400 MHz:

δ 7.30 (s, 1H): This singlet corresponds to the single proton attached to the pyrazole (B372694) ring at the C5 position. Its chemical shift is indicative of a proton on an electron-deficient aromatic ring.

δ 4.07 (s, 3H): This singlet is assigned to the three protons of the methoxy (B1213986) (-OCH₃) group attached to the C3 position of the pyrazole ring.

δ 3.66 (s, 3H): This singlet corresponds to the three protons of the methyl (-CH₃) group attached to the N1 nitrogen atom of the pyrazole ring.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.30 Singlet (s) 1H C5-H
4.07 Singlet (s) 3H O-CH₃
3.66 Singlet (s) 3H N-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Characterization

Nitrogen-15 NMR is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. For a pyrazole derivative, it can provide valuable insights into the two distinct nitrogen atoms of the ring. However, experimental ¹⁵N NMR data for this compound has not been found in publicly accessible literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and elucidating connectivity within a molecule. While these techniques would be instrumental in the complete structural confirmation of this compound, published data from such experiments are not available in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds present in this compound. However, specific, detailed IR spectral data with peak assignments for this compound is not available in the public scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of this compound is C₅H₇BrN₂O, which corresponds to a molecular weight of approximately 190.0 g/mol for the bromine-79 isotope and 192.0 g/mol for the bromine-81 (B83215) isotope. Mass spectrometry data reported in a patent confirms this, showing a pair of peaks for the protonated molecule [M+H]⁺.

MS (ES+): m/z 190.98, 192.99

The presence of two peaks with a nearly 1:1 intensity ratio is the characteristic isotopic signature of a compound containing one bromine atom. This data strongly supports the successful synthesis and identity of this compound. A detailed analysis of the fragmentation pattern, which would provide further structural confirmation, has not been publicly reported.

Table 2: Mass Spectrometry Data for this compound

Ionization Mode m/z (Mass-to-Charge Ratio) Assignment
Electrospray (ES+) 190.98 / 192.99 [M+H]⁺

Elemental Analysis (CHNS) for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For the compound this compound, this analysis serves as a crucial quality control step after synthesis to verify its elemental composition and assess its purity. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values derived from its molecular formula, C₅H₇BrN₂O.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the compound's molecular weight (191.03 g/mol ). A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the correct empirical formula and high purity of the synthesized compound. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Below are the calculated theoretical percentages for this compound.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.01 5 60.05 31.43%
Hydrogen H 1.01 7 7.07 3.70%
Bromine Br 79.90 1 79.90 41.83%
Nitrogen N 14.01 2 28.02 14.67%
Oxygen O 16.00 1 16.00 8.38%

| Total | | | | 191.04 | 100.00% |

Note: Experimental data for the elemental analysis of this specific compound are not available in the reviewed literature. The table presents the theoretical values against which experimental results would be validated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be employed to elucidate the precise solid-state structure of this compound, offering unambiguous proof of its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal. Mathematical analysis of this pattern allows for the generation of a detailed three-dimensional model of the molecule.

Key structural parameters obtained from a successful crystallographic analysis would include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) position of each atom within the unit cell, which allows for the calculation of bond lengths and angles.

Intermolecular Interactions: The analysis reveals non-covalent interactions, such as hydrogen bonds or halogen bonds, that dictate how the molecules pack together in the solid state.

As of this writing, a search of publicly available crystallographic databases indicates that the crystal structure for this compound has not yet been determined or reported. Such an analysis would be a valuable contribution to the structural chemistry of substituted pyrazoles.

Computational and Theoretical Studies on 4 Bromo 3 Methoxy 1 Methyl 1h Pyrazole Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations offer a deep understanding of their molecular geometry, electronic characteristics, and reactivity. eurasianjournals.comnih.gov These calculations are foundational for predicting how these compounds will behave in chemical reactions and biological systems. For instance, DFT has been used to study the conformational and electronic properties of various pyrazole derivatives, with results showing excellent agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The interaction between these two orbitals governs the reactivity and selectivity of chemical reactions. wikipedia.orgnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as the molecule can be easily excited. nih.gov For example, in a study of two pyrazole derivatives, Pyz-1 and Pyz-2, DFT calculations showed that Pyz-1 had a smaller energy gap (5.118 eV) compared to Pyz-2 (5.166 eV), indicating that Pyz-1 is more reactive. nih.gov The energy of these frontier orbitals is crucial for understanding charge transfer within the molecule and its interactions with other species. nih.gov

CompoundEHOMO (eV)ELUMO (eV)ΔELUMO–HOMO (eV)
Pyz-1-6.150-1.0325.118
Pyz-2-6.102-0.9375.166
Illustrative data for two pyrazole derivatives (Pyz-1 and Pyz-2) calculated at the B3LYP/6–311G(d,p) level, demonstrating the relationship between frontier orbital energies and reactivity. A smaller energy gap indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For pyrazole and its analogues, MEP analysis can identify the most electron-rich sites, such as the iminic nitrogen atom, which can act as an acceptor in interactions like halogen bonding. researchgate.net These maps provide a visual representation of how a molecule will interact with other charged species, which is fundamental for predicting non-covalent interactions in biological systems, such as receptor binding. researchgate.netacs.org The distribution of electrostatic potential is influenced by the various substituents on the pyrazole ring. acs.org

Conceptual DFT provides a framework for defining chemical concepts like electronegativity, hardness, and softness, which are known as global reactivity descriptors. nih.gov Hardness (η) measures the resistance to charge transfer, with harder molecules being less reactive. nih.gov Softness (S), the reciprocal of hardness, indicates a molecule's polarizability. nih.govnih.gov

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint specific reactive sites within a molecule. nih.govresearchgate.net The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps identify the most likely sites for nucleophilic attack (fk⁺), electrophilic attack (fk⁻), and radical attack (fk⁰). nih.govresearchgate.net For pyrazole derivatives, Fukui indices are calculated to determine the optimal sites for adsorption or chemical reaction, providing a more detailed picture of reactivity than MEP analysis alone. nih.gov

Molecular Docking Simulations to Investigate Binding Modes with Theoretical Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govijpbs.com This method is widely used in drug discovery to screen potential inhibitors and understand their binding mechanisms. ijpbs.comresearchgate.net For analogues of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, docking simulations can elucidate how they interact with the active sites of theoretical or known biological targets. nih.gov

Studies on various pyrazole derivatives have successfully used molecular docking to predict their binding energies and interactions with receptors like kinases, acetylcholinesterase, and tubulin. nih.govshd-pub.org.rsmdpi.com The results of these simulations reveal important binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the molecule's inhibitory activity. nih.govresearchgate.net For instance, docking studies of pyrazole-containing compounds with Heat Shock Protein 90α (Hsp90α) helped identify it as a potential drug target and explored the likely binding modes. nih.gov

Pyrazole DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interactions
Compound 25RET Kinase-7.144 H-bonds with active site residues (e.g., Ala807)
Compound 1bVEGFR-2-10.09Hydrogen bonds within the binding pocket
Compound 2bCDK2-10.35Hydrogen bonds within the binding pocket
This table presents selected results from molecular docking studies of different pyrazole derivatives, showing their binding affinity and key interactions with various protein targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. acs.org

For pyrazole analogues, 2D and 3D-QSAR models have been developed to understand the structural features that influence their activity as, for example, enzyme inhibitors. shd-pub.org.rsnih.gov These models use molecular descriptors—numerical values that characterize properties of the molecule—to build a predictive equation. acs.org For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was significantly influenced by adjacency and distance matrix descriptors. acs.org Such models provide valuable design principles, allowing researchers to rationally design novel pyrazole derivatives with enhanced potency. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. eurasianjournals.com This technique provides insights into the dynamic behavior and conformational flexibility of molecules, complementing the static picture provided by methods like molecular docking. eurasianjournals.comnih.gov

For pyrazole derivatives, MD simulations can be used to explore their conformational space and to assess the stability of ligand-receptor complexes predicted by docking. eurasianjournals.comnih.gov By simulating the behavior of a pyrazole analogue within the active site of a protein, researchers can verify the stability of key interactions and observe how the system evolves over time. nih.govresearchgate.net For example, an MD simulation was performed to explore the binding mode of a pyrazole-containing compound with Hsp90α, confirming the stability of the docked conformation. nih.gov These simulations are crucial for validating computational predictions and providing a more realistic understanding of molecular interactions. nih.gov

Role of 4 Bromo 3 Methoxy 1 Methyl 1h Pyrazole As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Ring Systems

The functional group arrangement in 4-bromo-3-methoxy-1-methyl-1H-pyrazole makes it an excellent starting point for the synthesis of a variety of advanced heterocyclic ring systems. The presence of the bromine atom at the 4-position allows for the introduction of various substituents through cross-coupling reactions, while the methoxy (B1213986) group at the 3-position can influence the electronic properties of the ring and can be a site for further modification.

Brominated heteroaromatics are well-established precursors for the formation of fused ring systems. mdpi.com The bromine atom on the this compound scaffold can serve as a handle for intramolecular cyclization reactions or as a reactive site for annulation strategies to build fused pyrazoles and other polycyclic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce a side chain at the 4-position, which can then undergo a subsequent cyclization reaction to form a new ring fused to the pyrazole (B372694) core. The methoxy group can play a role in directing these cyclizations or can be a target for demethylation to a hydroxyl group, which can then participate in ring-forming reactions. mdpi.com

The general strategy often involves an initial cross-coupling reaction to introduce a functionalized substituent, followed by a cyclization step. The choice of the cross-coupling partner and the subsequent reaction conditions can be tailored to generate a wide variety of fused heterocyclic systems.

The synthesis of hybrid molecules containing both pyrazole and thiazole (B1198619) rings is of significant interest due to the diverse biological activities associated with these two heterocycles. While specific examples utilizing this compound are not extensively documented, the general synthetic routes to pyrazolyl-thiazoles often involve the reaction of a pyrazole-containing building block with a thiazole precursor. For example, a common method involves the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide derivative of the pyrazole could react with an α-haloketone to form the thiazole ring.

Alternatively, the bromine atom of this compound could be transformed into other functional groups, such as a thioamide or a component of an α-haloketone, which could then be used to construct the thiazole ring. The versatility of the bromo-pyrazole scaffold allows for its incorporation into various stages of thiazole synthesis.

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it a potential candidate for use in various MCRs to generate diverse molecular scaffolds.

For instance, the pyrazole nitrogen atoms could potentially participate in reactions like the Ugi or Passerini reactions if other necessary functional groups are introduced. More directly, the bromine atom can be leveraged in post-MCR modifications. A library of compounds could be generated through an MCR, and the bromo-pyrazole moiety can then be further functionalized in a subsequent step using cross-coupling reactions to introduce additional diversity. This approach combines the efficiency of MCRs with the versatility of the bromo-pyrazole building block.

Development of Diverse Substituted Pyrazole Libraries

One of the most significant applications of this compound is in the generation of libraries of substituted pyrazoles. tsijournals.com The bromine atom at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at this position.

The ability to perform these transformations provides a straightforward and efficient method for generating a large number of structurally diverse pyrazole derivatives from a single, readily accessible starting material. These libraries of compounds are invaluable for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

Below is a table summarizing the potential cross-coupling reactions that can be utilized to diversify the this compound scaffold, based on established methodologies for similar brominated heterocycles.

Reaction NameCoupling PartnerIntroduced SubstituentCatalyst/Reagents Example
Suzuki Coupling Boronic acids/estersAryl, Heteroaryl, AlkylPd(PPh₃)₄, base (e.g., Na₂CO₃)
Sonogashira Coupling Terminal alkynesAlkynylPdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
Heck Coupling AlkenesAlkenylPd(OAc)₂, PPh₃, base (e.g., Et₃N)
Stille Coupling OrganostannanesAryl, Vinyl, AlkylPd(PPh₃)₄
Buchwald-Hartwig Amination AminesAminoPd catalyst, phosphine (B1218219) ligand, base

The development and application of such libraries are crucial for advancing our understanding of the chemical and biological properties of the pyrazole scaffold.

Future Research Trajectories for Brominated Methoxypyrazole Compounds

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there remains considerable scope for the development of novel and more efficient synthetic pathways for brominated methoxypyrazole compounds. numberanalytics.com Future research will likely focus on improving synthetic efficiency, cost-effectiveness, and environmental compatibility. mdpi.com

One promising avenue is the refinement of multicomponent reactions (MCRs), which can generate intermediate reagents in situ, thereby streamlining the synthetic process. mdpi.com The application of ultrasound and microwave-assisted organic synthesis could also significantly reduce solvent quantities and reaction times. mdpi.com

Further exploration into the regioselective halogenation of the pyrazole nucleus is a critical area of future research. researchgate.net Developing methods for the precise introduction of bromine at specific positions on the pyrazole ring, especially when other functional groups are present, is essential for creating a diverse library of brominated methoxypyrazole derivatives for further investigation.

Advanced Mechanistic Insights into Pyrazole Reactivity

A deeper understanding of the reactivity of brominated methoxypyrazoles is crucial for their effective utilization. Future mechanistic studies will likely employ a combination of experimental and computational methods to elucidate the intricate details of their chemical behavior.

One area of focus will be on metal-mediated N-N bond formation, which has been shown to be a viable route for pyrazole synthesis. nih.govrsc.orgumn.edu Investigating the role of different metal catalysts and the influence of the bromo and methoxy (B1213986) substituents on the reaction mechanism will provide valuable insights for optimizing synthetic protocols.

Furthermore, the amphiprotic character of the pyrazole ring, with both Brønsted acidic and basic sites, warrants further investigation into its role in catalysis and molecular recognition. mdpi.com Understanding the tautomerism of pyrazole and its implications for reactivity is another key area, as different tautomers can exhibit distinct chemical properties. numberanalytics.com The high reactivity of pyrazoles towards electrophiles suggests that electrophilic substitution reactions could be a versatile tool for further functionalization of the brominated methoxypyrazole core. numberanalytics.com

Computational Design of Functional Pyrazole Derivatives

Computational chemistry has emerged as a powerful tool for the rational design and optimization of novel molecules. eurasianjournals.com Future research on brominated methoxypyrazole compounds will undoubtedly leverage a variety of computational techniques to predict and enhance their functional properties.

Molecular modeling techniques, such as homology modeling and docking studies, can be employed to predict the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.com Quantum mechanical calculations, particularly density functional theory (DFT), will provide detailed insights into their electronic structure and properties. eurasianjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity, enabling the design of new compounds with improved efficacy. nih.govnih.gov Molecular dynamics simulations will complement these approaches by exploring the dynamic behavior and conformational space of these molecules. eurasianjournals.com The integration of machine learning and multi-scale modeling approaches holds the potential to accelerate the discovery of new pyrazole derivatives with desired therapeutic or material properties. eurasianjournals.com

Strategic Applications in Materials Science (excluding properties)

The unique structural and electronic properties of pyrazoles make them attractive building blocks for the development of advanced materials. rroij.com Future research will focus on the strategic incorporation of brominated methoxypyrazole units into larger molecular architectures to create novel materials.

One area of exploration is the development of pyrazole-based polymers. The incorporation of pyrazole moieties into polymer backbones can lead to materials with specialized characteristics. rroij.com The bromine atom in 4-bromo-3-methoxy-1-methyl-1H-pyrazole can serve as a handle for further polymerization reactions or for tuning the electronic properties of the resulting polymer.

Another potential application lies in the design of fluorescent sensors. The pyrazole core can be functionalized to create molecules that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. researchgate.net The strategic placement of bromo and methoxy groups can influence the photophysical properties of these sensors.

Q & A

Q. What are the key synthetic methodologies for 4-bromo-3-methoxy-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include bromination at the 4-position and methoxy group introduction at the 3-position. Optimization requires precise control of temperature (e.g., 60–80°C for bromination), solvent selection (polar aprotic solvents like DMSO or acetonitrile), and reaction time (12–24 hours) to minimize side products . Catalysts such as copper(I) iodide may enhance coupling efficiency in methoxylation steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, with characteristic peaks for the methoxy group (~3.8 ppm in ¹H NMR) and bromine-induced deshielding . High-resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 205.02). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally analogous pyrazoles .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group facilitates Suzuki-Miyaura and Ullmann couplings, enabling aryl/heteroaryl substitutions. For example, palladium-catalyzed coupling with boronic acids proceeds efficiently under mild conditions (50°C, aqueous THF) . The electron-withdrawing bromine enhances electrophilicity, making the pyrazole ring amenable to nucleophilic aromatic substitution (e.g., methoxy or amine groups) .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological mechanism of this compound derivatives?

Mechanistic studies require in vitro assays (e.g., enzyme inhibition kinetics or receptor-binding assays using fluorescence polarization) . Structure-activity relationship (SAR) analyses compare derivatives with varied substituents (e.g., replacing methoxy with ethoxy or trifluoromethyl groups) to identify critical functional groups . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses of published data should normalize results to controls and validate using orthogonal assays (e.g., Western blotting alongside ELISA) . Reproducibility is improved by adhering to standardized protocols (e.g., NIH guidelines for cytotoxicity assays).

Q. What advanced analytical methods are recommended for assessing purity and regioselectivity in pyrazole synthesis?

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies purity (>98% for pharmacological studies) . Regioselectivity is confirmed via 2D NMR (COSY, HSQC) and isotopic labeling to track substituent positions . For trace impurities, LC-MS identifies byproducts (e.g., debrominated derivatives) .

Q. How can reaction regioselectivity be controlled during derivatization of the pyrazole ring?

Steric and electronic factors dictate regioselectivity. For example, bulky substituents at the 1-position (e.g., methyl) direct electrophiles to the 4- or 5-positions. DFT calculations (e.g., Gaussian) predict charge distribution, guiding solvent choice (e.g., DMF stabilizes charge-separated intermediates) .

Q. What methodologies are suitable for mechanistic studies of pyrazole-mediated catalytic cycles?

Kinetic isotope effects (KIEs) and radical trapping experiments (e.g., TEMPO) distinguish between ionic and radical pathways . Operando spectroscopy (Raman or IR) monitors intermediate formation during reactions .

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?

Common issues include incomplete bromination or methoxylation. Real-time monitoring via TLC or inline FTIR identifies stalled steps . Redesigning protecting groups (e.g., tert-butyl for methoxy) improves stability during purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.